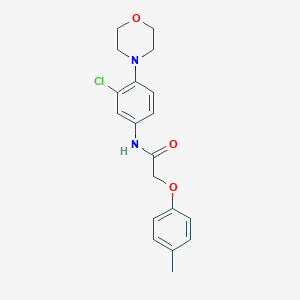![molecular formula C16H12ClN3O2S B253146 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ABT-492 and belongs to the class of benzothiazole antibiotics. The purpose of
Mecanismo De Acción
ABT-492 works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. By inhibiting these enzymes, ABT-492 prevents the bacteria from replicating and dividing, ultimately resulting in their death.
Biochemical and Physiological Effects:
ABT-492 has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 1 hour. ABT-492 is primarily eliminated through renal excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-492 has several advantages for use in lab experiments. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it useful for studying a wide range of bacterial infections. ABT-492 is also relatively stable and can be stored for long periods of time. However, one limitation of ABT-492 is that it may not be effective against bacteria that have developed resistance to other antibiotics.
Direcciones Futuras
There are several future directions for research on ABT-492. One area of interest is the development of new derivatives of ABT-492 with improved activity against antibiotic-resistant bacteria. Another area of interest is the investigation of the potential use of ABT-492 in combination with other antibiotics for the treatment of bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of ABT-492 and its potential effects on human health.
Métodos De Síntesis
The synthesis of ABT-492 involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 6-acetylamino-2-aminobenzothiazole. This intermediate is then reacted with 4-chlorobenzoyl chloride to form ABT-492.
Aplicaciones Científicas De Investigación
ABT-492 has been extensively studied for its potential applications in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ABT-492 has also been studied for its potential use in the treatment of Helicobacter pylori infections.
Propiedades
Nombre del producto |
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide |
|---|---|
Fórmula molecular |
C16H12ClN3O2S |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Clave InChI |
WQEMMKHHGDHXNP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B253063.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B253065.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)